molecular formula C22H21ClN6O B12149772 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12149772
M. Wt: 420.9 g/mol
InChI Key: TVRFQKVZDHRPHF-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a carbazole core, a tetrazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Carbazole Core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Attachment of the Benzamide Moiety: The final step may involve coupling the carbazole-tetrazole intermediate with a benzoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and benzamide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halides, amines, or alcohols can be used under conditions such as heating or the presence of a catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Interaction: The compound might intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)benzamide: Lacks the tetrazole and dimethyl groups.

    3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide: Lacks the carbazole core.

    N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide: Lacks the chloro group.

Uniqueness

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. The presence of the chloro group, tetrazole ring, and dimethyl substitutions can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H21ClN6O

Molecular Weight

420.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,4-dimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C22H21ClN6O/c1-12-9-10-16(21(13(12)2)29-11-24-27-28-29)22(30)25-18-8-4-6-15-14-5-3-7-17(23)19(14)26-20(15)18/h3,5,7,9-11,18,26H,4,6,8H2,1-2H3,(H,25,30)

InChI Key

TVRFQKVZDHRPHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NC2CCCC3=C2NC4=C3C=CC=C4Cl)N5C=NN=N5)C

Origin of Product

United States

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